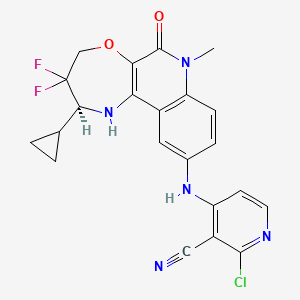

Bcl6-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18ClF2N5O2 |

|---|---|

Molecular Weight |

457.9 g/mol |

IUPAC Name |

2-chloro-4-[[(2S)-2-cyclopropyl-3,3-difluoro-7-methyl-6-oxo-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-10-yl]amino]pyridine-3-carbonitrile |

InChI |

InChI=1S/C22H18ClF2N5O2/c1-30-16-5-4-12(28-15-6-7-27-20(23)14(15)9-26)8-13(16)17-18(21(30)31)32-10-22(24,25)19(29-17)11-2-3-11/h4-8,11,19,29H,2-3,10H2,1H3,(H,27,28)/t19-/m0/s1 |

InChI Key |

NDXNRYJTYFEIAB-IBGZPJMESA-N |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)Cl)C#N)C4=C(C1=O)OCC([C@@H](N4)C5CC5)(F)F |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)Cl)C#N)C4=C(C1=O)OCC(C(N4)C5CC5)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of BCL6 Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific information for a compound designated "Bcl6-IN-9". Therefore, this guide will focus on the well-characterized BCL6 inhibitor, FX1 , and its precursors, as a representative example to delineate the core mechanism of action, experimental validation, and therapeutic potential of targeting the BCL6 transcriptional repressor. The principles and methodologies described herein are broadly applicable to potent and specific small molecule inhibitors of the BCL6 BTB domain.

Executive Summary

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs) and is a key oncogenic driver in a significant portion of diffuse large B-cell lymphomas (DLBCLs).[1][2][3] Small molecule inhibitors have been developed to target the protein-protein interaction (PPI) between the BCL6 BTB domain and its corepressors, offering a promising therapeutic strategy. This document provides a comprehensive technical overview of the mechanism of action of these inhibitors, using FX1 as a primary example. It includes a summary of their biochemical and cellular activities, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

The BCL6 Transcriptional Repressor: A Key Therapeutic Target

BCL6 is a member of the BTB/POZ family of transcription factors.[1] Its primary function is to repress the transcription of a wide array of target genes that are involved in cell cycle control, DNA damage response, and differentiation.[3] This is achieved through the recruitment of corepressor complexes, such as SMRT, N-CoR, and BCOR, to the lateral groove of its N-terminal BTB domain dimer. By inhibiting these pathways, BCL6 allows for the rapid proliferation and somatic hypermutation of B-cells within the germinal center.

In DLBCL, chromosomal translocations and mutations can lead to the aberrant and sustained expression of BCL6, which is critical for the survival and proliferation of the lymphoma cells. Therefore, inhibiting the function of BCL6 presents a targeted therapeutic approach for these cancers. The most advanced strategy to achieve this is the development of small molecules that bind to the corepressor-binding groove of the BCL6 BTB domain, thereby preventing the recruitment of corepressors and alleviating the transcriptional repression of BCL6 target genes.

Mechanism of Action of BCL6 BTB Domain Inhibitors

The primary mechanism of action for BCL6 inhibitors like FX1 is the competitive disruption of the BCL6-corepressor interaction. These small molecules are designed to mimic the binding of the BCL6-binding domain (BBD) of corepressors to the lateral groove of the BCL6 BTB dimer. By occupying this groove, the inhibitors prevent the assembly of the functional BCL6 transcriptional repression complex.

This leads to the following downstream effects:

-

Derepression of BCL6 Target Genes: The displacement of corepressors from BCL6 leads to the reactivation of transcription of BCL6 target genes. Key target genes include those involved in cell cycle arrest (CDKN1A), apoptosis (TP53), and DNA damage response (ATR).

-

Induction of Apoptosis and Cell Cycle Arrest: The reactivation of tumor suppressor genes and cell cycle inhibitors leads to the induction of apoptosis and cell cycle arrest in BCL6-dependent lymphoma cells.

-

Inhibition of Tumor Growth: The culmination of these cellular effects is the potent and selective inhibition of tumor growth in preclinical models of DLBCL.

Quantitative Data for Representative BCL6 Inhibitors

The following tables summarize the key quantitative data for the well-characterized BCL6 inhibitor FX1 and its precursor, compound 79-6.

Table 1: Biochemical and Cellular Activity of BCL6 Inhibitors

| Compound | Assay Type | Description | IC50 / GI50 (µM) | Reference |

| 79-6 | HTRF | Disruption of BCL6-SMRT peptide interaction | ~50 | |

| Cell Viability | Growth inhibition of BCL6-positive DLBCL cell lines (OCI-Ly7, SU-DHL6) | ~50 | ||

| FX1 | Not Specified | Growth inhibition of BCL6-dependent DLBCLs | ~36 | |

| Cell Viability | Growth inhibition of BCL6-independent DLBCLs | >125 |

Table 2: In Vivo Efficacy of BCL6 Inhibitors

| Compound | Animal Model | Dosing Regimen | Outcome | Reference |

| 79-6 | OCI-Ly7 Xenograft | 50 mg/kg, i.p., daily | Significant tumor growth suppression | |

| SU-DHL6 Xenograft | 50 mg/kg, i.p., daily | Significant tumor growth suppression | ||

| Toledo Xenograft | 50 mg/kg, i.p., daily | No significant effect |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize BCL6 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Principle: This assay is used to measure the disruption of the BCL6-corepressor protein-protein interaction in a high-throughput format. It relies on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

-

Protocol Outline:

-

Recombinant, tagged BCL6 BTB domain (e.g., GST-tagged) and a biotinylated peptide corresponding to the BCL6-binding domain of a corepressor (e.g., SMRT) are used.

-

The tagged BCL6 is incubated with a lanthanide cryptate-labeled anti-tag antibody (donor) and the biotinylated peptide is incubated with a streptavidin-labeled acceptor fluorophore (e.g., XL665).

-

In the absence of an inhibitor, the binding of the peptide to BCL6 brings the donor and acceptor into close proximity, resulting in a high FRET signal.

-

In the presence of a BCL6 inhibitor, this interaction is disrupted, leading to a decrease in the FRET signal.

-

The assay is performed in a microplate format and the fluorescence is read at two wavelengths (for the donor and acceptor) after a time delay to minimize background fluorescence. The ratio of the two signals is used to determine the IC50 of the inhibitor.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Principle: ChIP is used to determine if a BCL6 inhibitor can disrupt the recruitment of corepressors to BCL6 target genes in cells.

-

Protocol Outline:

-

DLBCL cells are treated with the BCL6 inhibitor or a vehicle control.

-

Proteins are cross-linked to DNA using formaldehyde.

-

The cells are lysed and the chromatin is sheared into small fragments by sonication or enzymatic digestion.

-

An antibody specific to a corepressor (e.g., SMRT or BCOR) is used to immunoprecipitate the corepressor and any cross-linked DNA.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is used to measure the amount of specific BCL6 target gene promoter DNA that was co-immunoprecipitated with the corepressor. A decrease in the amount of target gene DNA in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the recruitment of the corepressor.

-

Cellular Viability and Apoptosis Assays

-

Principle: These assays measure the effect of the BCL6 inhibitor on the growth and survival of cancer cells.

-

Protocol Outline:

-

Cell Viability (e.g., CellTiter-Glo®): DLBCL cells are seeded in microplates and treated with a range of concentrations of the BCL6 inhibitor. After a set incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added. The luminescence is measured and the GI50 (concentration that inhibits growth by 50%) is calculated.

-

Apoptosis (e.g., Annexin V/PI Staining): Cells are treated with the inhibitor for a defined period (e.g., 24-48 hours). The cells are then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane). The percentage of apoptotic cells is then quantified by flow cytometry.

-

In Vivo Xenograft Studies

-

Principle: These studies evaluate the anti-tumor efficacy and tolerability of the BCL6 inhibitor in a living organism.

-

Protocol Outline:

-

Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of human DLBCL cells.

-

Once tumors are established and reach a certain size, the mice are randomized into treatment and control groups.

-

The BCL6 inhibitor is administered to the treatment group (e.g., intraperitoneally or orally) on a defined schedule and dose. The control group receives a vehicle.

-

Tumor volume is measured regularly with calipers. Animal weight and general health are also monitored to assess toxicity.

-

At the end of the study, the tumors may be excised for histological and molecular analysis (e.g., to confirm target engagement).

-

Experimental and Logical Workflow

The development and characterization of a BCL6 inhibitor typically follows a structured workflow, from initial discovery to in vivo validation.

Conclusion

Targeting the BCL6 BTB domain with small molecule inhibitors like FX1 is a validated and promising therapeutic strategy for the treatment of DLBCL and potentially other BCL6-dependent malignancies. The mechanism of action is well-understood and involves the disruption of the BCL6-corepressor interaction, leading to the derepression of key tumor suppressor genes. The continued development and optimization of these inhibitors, guided by the robust experimental methodologies outlined in this guide, hold the potential to deliver new and effective targeted therapies for patients with these cancers.

References

Bcl6-IN-9: A Potent Tricyclic Inhibitor of the BCL6 Transcriptional Repressor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bcl6-IN-9, also identified as CCT372064, is a highly potent, small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. As a key transcriptional repressor, BCL6 is a critical driver in the pathogenesis of certain hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL). This compound functions by disrupting the crucial protein-protein interaction (PPI) between the BCL6 BTB domain and its corepressors, thereby reactivating the expression of BCL6 target genes and inducing anti-proliferative effects in BCL6-dependent cancer cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its place within the BCL6 signaling pathway.

Core Function and Mechanism of Action

This compound is a member of the tricyclic quinolinone chemical series, developed through a structure-guided design approach to optimize shape complementarity with a subpocket of the BCL6 BTB domain. The primary function of this compound is to competitively inhibit the binding of corepressor proteins, such as SMRT, N-CoR, and BCOR, to the lateral groove of the BCL6 BTB domain homodimer. This disruption of the BCL6 repressor complex leads to the derepression of BCL6 target genes, which are involved in critical cellular processes including cell cycle control, DNA damage response, and apoptosis. By reactivating these pathways, this compound effectively inhibits the proliferation and survival of cancer cells that are dependent on BCL6 activity.

Quantitative Data

The potency and cellular efficacy of this compound have been characterized through various biochemical and cell-based assays. The key quantitative data are summarized in the tables below.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assays | |||

| BCL6 TR-FRET | IC50 | 3.9 nM | --INVALID-LINK-- |

| Cellular Assays | |||

| NanoBRET (Cellular Target Engagement) | IC50 | 12 nM | --INVALID-LINK-- |

| Cell Viability Assays | |||

| OCI-Ly1 (BCL6-dependent DLBCL) | GI50 | 0.019 µM | --INVALID-LINK-- |

| Karpas 422 (BCL6-dependent DLBCL) | GI50 | 0.012 µM | --INVALID-LINK-- |

| OCI-Ly3 (BCL6-independent DLBCL) | GI50 | >10 µM | --INVALID-LINK-- |

Signaling Pathway and Experimental Workflow Visualizations

BCL6 Signaling Pathway Inhibition by this compound

The following diagram illustrates the BCL6 signaling pathway and the mechanism of inhibition by this compound.

Caption: BCL6 signaling pathway and inhibition by this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines the typical experimental workflow for the biochemical and cellular characterization of BCL6 inhibitors like this compound.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the ability of a test compound to disrupt the interaction between the BCL6 BTB domain and a corepressor-derived peptide.

-

Materials:

-

Recombinant His-tagged BCL6 BTB domain.

-

Biotinylated peptide derived from a BCL6 corepressor (e.g., SMRT).

-

Terbium (Tb)-conjugated anti-His antibody (donor).

-

Streptavidin-conjugated fluorophore (e.g., d2) (acceptor).

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).

-

Test compound (this compound) serially diluted in DMSO.

-

384-well low-volume microplates.

-

-

Procedure:

-

Prepare a master mix of the BCL6 protein and the biotinylated peptide in assay buffer.

-

Add the test compound dilutions to the assay plate.

-

Add the protein-peptide master mix to the wells.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Prepare a detection mix containing the Tb-anti-His antibody and streptavidin-d2 in assay buffer.

-

Add the detection mix to all wells.

-

Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at a wavelength appropriate for the donor (e.g., 340 nm).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the compound concentration to determine the IC50 value.

-

NanoBRET™ Cellular Target Engagement Assay

This live-cell assay measures the engagement of the test compound with the BCL6 target protein inside the cell.

-

Materials:

-

Mammalian cells (e.g., HEK293T) transiently transfected with plasmids encoding for NanoLuc®-fused BCL6 and HaloTag®-fused corepressor.

-

Opti-MEM™ I Reduced Serum Medium.

-

Transfection reagent (e.g., FuGENE® HD).

-

HaloTag® NanoBRET™ 618 Ligand (fluorescent tracer).

-

NanoBRET™ Nano-Glo® Substrate.

-

Test compound (this compound) serially diluted in DMSO.

-

White, opaque 96-well or 384-well assay plates.

-

-

Procedure:

-

Co-transfect cells with the NanoLuc®-BCL6 and HaloTag®-corepressor expression vectors.

-

After 24 hours, harvest and resuspend the transfected cells in Opti-MEM.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.

-

Dispense the cell suspension into the assay plate.

-

Add the test compound dilutions to the wells.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer capable of measuring filtered luminescence, measuring donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

-

Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and plot against the compound concentration to determine the cellular IC50 value.

-

Cell Viability Assay

This assay determines the anti-proliferative effect of the test compound on cancer cell lines.

-

Materials:

-

BCL6-dependent and -independent lymphoma cell lines (e.g., OCI-Ly1, Karpas 422, OCI-Ly3).

-

Complete cell culture medium.

-

Test compound (this compound) serially diluted in DMSO.

-

96-well clear-bottom assay plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

-

Procedure:

-

Seed cells at an appropriate density in the assay plates and allow them to attach or stabilize overnight.

-

Add the test compound dilutions to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well.

-

Incubate as per the manufacturer's instructions to allow for signal stabilization.

-

Read the luminescence on a plate reader.

-

Normalize the data to vehicle-treated controls and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) value.

-

Conclusion

This compound is a potent and selective inhibitor of the BCL6-corepressor interaction, demonstrating significant biochemical and cellular activity. Its development was guided by a structure-based design strategy, resulting in a compound with high affinity for the BCL6 BTB domain. The detailed experimental protocols provided herein offer a robust framework for the evaluation of this compound and other BCL6 inhibitors. As a valuable chemical probe, this compound facilitates further investigation into the therapeutic potential of BCL6 inhibition in lymphoma and other BCL6-driven diseases.

The Development of BCL6 Inhibitors: A Technical Guide for Researchers

An In-depth Overview of the Discovery, Mechanism of Action, and Preclinical Development of Small Molecule Inhibitors Targeting the B-cell Lymphoma 6 (BCL6) Oncoprotein.

Audience: Researchers, scientists, and drug development professionals.

Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs) during the humoral immune response. By suppressing genes involved in cell cycle control, DNA damage response, and differentiation, BCL6 allows for the rapid proliferation and affinity maturation of B cells. However, the dysregulation of BCL6 activity, often through chromosomal translocations or mutations, is a key driver in several hematological malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). This dependency on BCL6 for survival and proliferation makes it a prime therapeutic target. This technical guide provides a comprehensive overview of the discovery and development of small molecule inhibitors and degraders targeting BCL6, with a focus on preclinical data and experimental methodologies. While the specific compound "Bcl6-IN-9" did not yield public data, this guide will focus on well-characterized BCL6 inhibitors to illustrate the principles of targeting this critical oncoprotein.

Mechanism of Action of BCL6 and Rationale for Inhibition

BCL6 exerts its transcriptional repression through its BTB/POZ domain, which mediates homodimerization and recruitment of corepressor complexes, including SMRT, N-CoR, and BCOR. These complexes then enact epigenetic modifications to silence target gene expression. The primary strategy for inhibiting BCL6 has been the development of small molecules that bind to a hydrophobic groove on the BTB domain, thereby preventing its interaction with corepressors. This disruption reactivates the expression of BCL6 target genes, leading to cell cycle arrest, apoptosis, and suppression of tumor growth in BCL6-dependent cancer cells. More recently, the development of proteolysis-targeting chimeras (PROTACs) has provided an alternative and potent method for eliminating BCL6 protein entirely.

Quantitative Data for Representative BCL6 Inhibitors

The following tables summarize key in vitro and in vivo data for several representative BCL6 inhibitors and degraders.

| Compound | Target | Assay Type | IC50 / Ki / DC50 | Cell Line | Reference |

| CCT374705 | BCL6 (Inhibitor) | TR-FRET | 4.8 nM (IC50) | - | [1] |

| NanoBRET | 22 nM (IC50) | OCI-Ly1 | [2] | ||

| FX1 | BCL6 (Inhibitor) | Reporter Assay | ~35 µM (IC50) | - | [3][4] |

| 79-6 | BCL6 (Inhibitor) | Fluorescence Polarization | 147 µM (Ki) | - | [5] |

| ARV-393 | BCL6 (Degrader) | - | <1 nM (DC50) | DLBCL/BL cell lines |

Table 1: In Vitro Potency of Selected BCL6 Inhibitors and Degraders. This table highlights the potency of various compounds in biochemical and cellular assays.

| Compound | Cell Line | Assay Type | GI50 | Reference |

| CCT374705 | Karpas 422 | Proliferation | 14.9 nM | |

| OCI-Ly1 | Proliferation | 38.5 nM | ||

| FX1 | BCL6-dependent DLBCLs | Proliferation | ~36 µM | |

| ARV-393 | DLBCL/BL cell lines | Proliferation | <1 nM |

Table 2: Anti-proliferative Activity of BCL6 Inhibitors. This table showcases the growth inhibitory effects of the compounds on BCL6-dependent cancer cell lines.

| Compound | Animal Model | Dosing | Outcome | Reference |

| CCT374705 | Karpas 422 xenograft | 50 mg/kg, p.o., bid | Modest tumor growth inhibition | |

| FX1 | DLBCL xenograft | 50 mg/kg, i.p. | Tumor regression | |

| 79-6 | DLBCL xenograft | 50 mg/kg, i.p. | Potent tumor suppression | |

| ARV-393 | NHL PDX models | Oral | Tumor regressions |

Table 3: In Vivo Efficacy of BCL6 Inhibitors. This table summarizes the anti-tumor activity of selected compounds in preclinical animal models.

Experimental Protocols

Detailed methodologies are critical for the evaluation of novel BCL6 inhibitors. The following are representative protocols for key assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the BCL6-corepressor interaction in a biochemical setting.

-

Reagents:

-

Assay Buffer: 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100, 1 mM Glutathione, 0.03% BSA.

-

Biotinylated BCL6 BTB domain.

-

Cy5-labeled BCoR peptide.

-

Europium-labeled Streptavidin (Eu-SA).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1.5 µL of the compound dilutions.

-

Add 3.5 µL of biotinylated BCL6 BTB domain (final concentration ~8.5 nM) to each well.

-

Incubate for 30 minutes at room temperature.

-

Prepare a mix of Cy5-BCoR peptide (final concentration ~300 nM) and Eu-SA (final concentration ~6 nM).

-

Add 10 µL of the peptide/Eu-SA mix to each well.

-

Incubate for 2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (Europium) and 665 nm (Cy5).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and determine IC50 values.

-

NanoBRET™ Cellular Assay

This assay measures the target engagement of the inhibitor in live cells.

-

Reagents:

-

HEK293T cells.

-

Expression vectors for BCL6-NanoLuc® and HaloTag®-SMRT.

-

NanoBRET™ Nano-Glo® Substrate.

-

HaloTag® NanoBRET™ 618 Ligand.

-

-

Procedure:

-

Co-transfect HEK293T cells with BCL6-NanoLuc® and HaloTag®-SMRT expression vectors.

-

Plate the transfected cells in a 96-well plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand and incubate for cellular uptake and labeling.

-

Prepare serial dilutions of the test compound.

-

Add the compound to the cells and incubate for a defined period (e.g., 2 hours).

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a specialized plate reader.

-

Calculate the NanoBRET™ ratio and determine cellular IC50 values.

-

Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP-qPCR is used to determine if the inhibitor can disrupt the binding of BCL6 and its corepressors to the promoter regions of its target genes.

-

Procedure:

-

Cross-linking: Treat DLBCL cells (e.g., SUDHL-6) with the test compound (e.g., 50 µM FX1) or vehicle for a specified time (e.g., 30 minutes to 6 hours). Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies against BCL6, SMRT, BCOR, or a negative control (IgG) overnight.

-

Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known BCL6 target genes (e.g., CDKN1A, CXCR4) and a negative control region.

-

Data Analysis: Quantify the enrichment of target gene promoters relative to the input and negative control.

-

In Vivo Xenograft Studies

These studies are essential to evaluate the anti-tumor efficacy and tolerability of the BCL6 inhibitor in a living organism.

-

Animal Model: Severe combined immunodeficient (SCID) or other immunocompromised mice.

-

Procedure:

-

Tumor Implantation: Subcutaneously inject a human DLBCL cell line (e.g., SU-DHL-6, OCI-Ly7, or Karpas 422) into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer the test compound (e.g., 50 mg/kg FX1) and vehicle via the appropriate route (e.g., intraperitoneal or oral) and schedule (e.g., daily).

-

Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare tumor growth between the treatment and control groups to determine efficacy.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in BCL6 function and inhibitor development is crucial for a comprehensive understanding.

Caption: BCL6 Signaling and Inhibition.

Caption: Mechanism of BCL6 Degradation by PROTACs.

Caption: Drug Discovery Workflow for BCL6 Inhibitors.

Conclusion and Future Directions

The development of small molecule inhibitors and degraders targeting BCL6 represents a promising therapeutic strategy for DLBCL and potentially other BCL6-driven cancers. The compounds discussed in this guide, such as CCT374705, FX1, and the PROTAC degrader ARV-393, demonstrate the feasibility of disrupting the BCL6-corepressor interaction or eliminating the BCL6 protein, leading to potent anti-tumor effects in preclinical models. The detailed experimental protocols provided herein offer a framework for the continued discovery and evaluation of novel BCL6-targeted therapies. Future efforts will likely focus on improving the pharmacokinetic properties and oral bioavailability of these compounds, as well as exploring their efficacy in combination with other anti-cancer agents to overcome resistance and improve patient outcomes. The ongoing clinical trials for BCL6 degraders will be crucial in validating this therapeutic approach in patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CCT374705 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Probing B-Cell Lymphoma 6 (Bcl6) in Drug Discovery: A Technical Guide to Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis techniques employed in the study of Bcl6 target engagement by small molecule inhibitors. As the quest for potent and selective Bcl6 inhibitors continues, rigorous and multi-faceted approaches to confirming and quantifying target engagement in various experimental systems are paramount for successful drug development. This document outlines the key biochemical, cellular, and in vivo assays, presenting data in a structured format and visualizing complex biological and experimental workflows.

The Central Role of Bcl6 in Pathophysiology

B-cell lymphoma 6 (Bcl6) is a transcriptional repressor that plays a critical role in the formation and maintenance of germinal centers (GCs) during the adaptive immune response.[1][2][3][4][5] By recruiting corepressor complexes such as SMRT, NCOR, and BCOR to its BTB domain, Bcl6 regulates a vast network of genes involved in cell cycle, DNA damage response, and differentiation. Dysregulation of Bcl6 is a key oncogenic driver in various hematological malignancies, most notably Diffuse Large B-Cell Lymphoma (DLBCL), making it a compelling therapeutic target. The primary strategy for inhibiting Bcl6 function is to disrupt the protein-protein interaction (PPI) between its BTB domain and its corepressors.

Biochemical Assays for Direct Target Binding

Initial assessment of a compound's ability to bind directly to Bcl6 is typically performed using a variety of in vitro biochemical assays. These assays are crucial for determining key potency metrics such as IC50 and for confirming a direct interaction with the target protein.

Quantitative Data from Biochemical Assays

| Compound Class/Name | Assay Type | Target | IC50 (nM) | Reference |

| Tricyclic Quinolinone (e.g., CCT372064) | HTRF | Bcl6 BTB Domain | 4.8 | |

| Benzimidazolone Series | TR-FRET | Bcl6 BTB Domain | Sub-micromolar | |

| Benzimidazolone Series | Fluorescence Polarisation (FP) | Bcl6 BTB Domain | < 5 µM | |

| WK369 | HTRF | Bcl6-BTB Domain | < 2 µM |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

This assay is a highly sensitive method for detecting PPIs. For Bcl6, it is configured to measure the disruption of the Bcl6-corepressor interaction.

-

Reagents:

-

Recombinant, purified Bcl6 BTB domain (tagged, e.g., with GST).

-

A peptide derived from a Bcl6 corepressor (e.g., SMRT or BCOR) fused to a fluorescent acceptor (e.g., d2).

-

An antibody against the Bcl6 tag (e.g., anti-GST) conjugated to a fluorescent donor (e.g., Europium cryptate).

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

-

-

Procedure:

-

Add test compounds at varying concentrations to a 384-well low-volume plate.

-

Add the Bcl6 BTB domain and the corepressor peptide to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Add the anti-tag antibody conjugated to the donor fluorophore.

-

Incubate for a further period (e.g., 1-2 hours) at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

The HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 is calculated.

-

IC50 values are determined by plotting the HTRF ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Fluorescence Polarization (FP) Assay:

FP is another common method to study PPIs and is based on the principle that a small fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization, while a larger complex tumbles more slowly, leading to higher polarization.

-

Reagents:

-

Recombinant, purified Bcl6 BTB domain.

-

A fluorescently labeled peptide derived from a Bcl6 corepressor (e.g., fluorescein-labeled SMRT peptide).

-

Assay buffer.

-

-

Procedure:

-

Dispense test compounds into a 384-well black plate.

-

Add the fluorescently labeled corepressor peptide.

-

Add the Bcl6 BTB domain to initiate the binding reaction.

-

Incubate at room temperature for a defined period.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

The change in millipolarization (mP) is plotted against the compound concentration to determine the IC50.

-

Cellular Assays for Target Engagement and Downstream Effects

Confirming that a compound can engage Bcl6 within the complex environment of a living cell is a critical step. Cellular assays provide evidence of target engagement and can also measure the downstream consequences of Bcl6 inhibition.

Quantitative Data from Cellular Assays

| Compound Series | Assay Type | Cell Line | IC50/DC50 (nM) | Dmax (%) | Reference |

| Tricyclic Quinolinone | NanoBRET | - | Low micromolar | - | |

| CCT373566 (Degrader) | MSD Degrader Assay | OCI-Ly1 | 0.7 | 92 | |

| CCT369260 (Degrader) | MSD Degrader Assay | OCI-Ly1 | 54 | 99 |

Experimental Protocols

Nano Bioluminescence Resonance Energy Transfer (NanoBRET) Assay:

This technology is used to measure protein interactions in living cells. For Bcl6, it can be adapted to quantify the disruption of the Bcl6-corepressor interaction by a small molecule.

-

Cell Line Preparation:

-

Co-transfect cells (e.g., HEK293) with two plasmids: one encoding Bcl6 fused to the NanoLuc luciferase and another encoding a corepressor (e.g., SMRT) fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand).

-

-

Procedure:

-

Plate the transfected cells in a 96-well or 384-well white plate.

-

Add the HaloTag ligand to label the corepressor protein and wash away the excess.

-

Add the test compounds at various concentrations.

-

Add the NanoLuc substrate.

-

Measure both the donor (NanoLuc) and acceptor (fluorescent ligand) emissions simultaneously using a BRET-compatible plate reader.

-

-

Data Analysis:

-

The BRET ratio (Acceptor Emission / Donor Emission) is calculated.

-

A decrease in the BRET ratio indicates disruption of the Bcl6-corepressor interaction.

-

IC50 values are determined by plotting the BRET ratio against the compound concentration.

-

Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful method for verifying direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Cell Treatment and Lysis:

-

Treat intact cells with the test compound or vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells to release the soluble proteins.

-

-

Protein Quantification:

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Quantify the amount of soluble Bcl6 in the supernatant using methods like Western blotting or Meso Scale Discovery (MSD).

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble Bcl6 against the temperature for both treated and vehicle-control samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

In Vivo Target Engagement and Efficacy

The ultimate validation of a Bcl6 inhibitor's potential is its ability to engage the target and exert a therapeutic effect in a living organism.

In Vivo Study Data

| Compound | Animal Model | Dosing | Target Modulation | Efficacy | Reference |

| CCT374705 | Karpas 422 Xenograft | 50 mg/kg po | Increased ARID3A mRNA | Modest efficacy | |

| CCT373566 | OCI-Ly1 Xenograft | 50 mg/kg po | Sustained Bcl6 degradation | Modest efficacy |

Experimental Protocols

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Xenograft Models:

-

Model System:

-

Use immunodeficient mice bearing subcutaneous tumors derived from a Bcl6-dependent lymphoma cell line (e.g., OCI-Ly1, Karpas 422).

-

-

Procedure:

-

Administer the test compound to the tumor-bearing mice (e.g., orally).

-

At various time points after dosing, collect blood samples for pharmacokinetic analysis (measuring compound concentration in plasma) and tumor samples for pharmacodynamic analysis.

-

-

Pharmacodynamic Readouts:

-

Target Occupancy: Can be assessed by ex vivo assays on tumor lysates.

-

Target Modulation: Measure the expression of known Bcl6 target genes (e.g., ARID3A, CDKN1A) by qRT-PCR or the levels of Bcl6 protein by Western blot or immunohistochemistry.

-

-

Efficacy Studies:

-

Treat tumor-bearing mice with the compound over a prolonged period.

-

Monitor tumor volume and body weight.

-

At the end of the study, tumors can be harvested for PD analysis.

-

Visualizing Workflows and Pathways

Bcl6 Signaling and Inhibition

Caption: Bcl6 signaling pathway and mechanism of inhibition.

Target Engagement Assay Workflow

Caption: A typical workflow for Bcl6 inhibitor target engagement studies.

This guide provides a foundational understanding of the critical experiments and data analyses required to robustly characterize the target engagement of novel Bcl6 inhibitors. A multi-pronged approach, combining biochemical, cellular, and in vivo studies, is essential for advancing promising compounds through the drug discovery pipeline.

References

- 1. DSpace [repository.icr.ac.uk]

- 2. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Mechanisms of action of BCL6 during germinal center B cell development | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Downstream Effects of BCL6 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream effects of inhibiting the B-cell lymphoma 6 (BCL6) transcriptional repressor. While the specific inhibitor "Bcl6-IN-9" did not yield targeted results, this document synthesizes data from research on several potent and specific small molecule BCL6 inhibitors to delineate the key molecular and cellular consequences of disrupting BCL6 function.

Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation and maintenance of germinal centers (GCs) during T-cell dependent antibody responses. Its activity is tightly regulated; however, its dysregulation is a key driver in several hematological malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). BCL6 exerts its function by recruiting corepressor complexes, including SMRT and NCOR, to the promoter regions of target genes, thereby silencing their expression. These target genes are involved in critical cellular processes such as cell cycle control, DNA damage response, apoptosis, and differentiation.

The inhibition of BCL6 has emerged as a promising therapeutic strategy for BCL6-dependent cancers. Small molecule inhibitors that disrupt the protein-protein interaction between the BCL6 BTB domain and its corepressors can reverse the transcriptional repression of BCL6 target genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This guide details the signaling pathways, cellular responses, and experimental methodologies associated with BCL6 inhibition.

Core Mechanism of Action of BCL6 Inhibitors

BCL6 inhibitors are primarily designed to disrupt the interaction between the BTB domain of BCL6 and its corepressors. This abrogates the recruitment of the transcriptional repression machinery to BCL6 target genes, leading to their re-expression.

Downstream Signaling Pathways and Cellular Effects

Inhibition of BCL6 triggers a cascade of downstream events, primarily through the reactivation of its target genes. This leads to profound effects on cell cycle progression, apoptosis, and cellular differentiation.

Cell Cycle Arrest and Apoptosis

A primary consequence of BCL6 inhibition is the upregulation of genes involved in cell cycle checkpoints and apoptosis. BCL6 normally represses key tumor suppressor genes to allow for the rapid proliferation of germinal center B-cells. Inhibitors reverse this effect, leading to cell cycle arrest and programmed cell death in BCL6-dependent cancer cells.[1][2]

Inhibition of Germinal Center Formation

BCL6 is essential for the formation of germinal centers. Pharmacological inhibition of BCL6 has been shown to phenocopy the effects of genetic BCL6 ablation, leading to a failure to form GCs.[1][3][4] This is a critical downstream effect with implications for both therapeutic applications in lymphoma and potential immunomodulatory effects.

Modulation of T Follicular Helper (Tfh) Cells

BCL6 is a master regulator of T follicular helper (Tfh) cell differentiation. Inhibition of BCL6 can lead to a decrease in the proportion of Tfh cells, which could have therapeutic implications in autoimmune diseases where Tfh cells are pathogenic.

Quantitative Data from BCL6 Inhibition Studies

The following tables summarize quantitative data from studies on various BCL6 inhibitors.

Table 1: In Vitro Efficacy of BCL6 Inhibitors

| Inhibitor | Cell Line | Assay Type | Endpoint | Value | Reference |

| 79-6 | BCL6-dependent DLBCL | Growth Inhibition | GI50 | 0.1 - 1 µM | |

| 79-6 | BCL6-independent DLBCL | Growth Inhibition | GI50 | > 100 µM | |

| WK500B | DLBCL cells | Luciferase Reporter | IC50 | Not Specified | |

| WK500B | DLBCL cells | HTRF | IC50 | Not Specified | |

| RI-BPI | OCI-Ly1, OCI-Ly7, OCI-Ly10 | Growth Inhibition | GI50 | 11.3 µM |

Table 2: In Vivo Effects of BCL6 Inhibitors

| Inhibitor | Animal Model | Tumor Type | Effect | Reference |

| 79-6 | Mouse Xenograft | Human DLBCL | Tumor suppression | |

| WK500B | Animal Models | DLBCL | Tumor growth inhibition | |

| WK692 | In vivo models | DLBCL | Tumor growth inhibition | |

| FX1 | Mouse Xenograft | DLBCL | Tumor regression | |

| RI-BPI | Mouse Xenograft | Human DLBCL | Tumor growth suppression |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the study of BCL6 inhibitors.

Luciferase Reporter Assay for BCL6 Repression

This assay is used to quantify the ability of a compound to inhibit BCL6-mediated transcriptional repression.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with BCL6 binding sites is co-transfected with a BCL6 expression vector into cells. In the absence of an inhibitor, BCL6 represses luciferase expression. A potent inhibitor will relieve this repression, leading to an increase in luciferase activity.

Generalized Protocol:

-

Cell Culture and Transfection: Plate HEK293T or a relevant lymphoma cell line in a 96-well plate. Co-transfect cells with a (GAL4)5TK-Luc reporter plasmid and a plasmid expressing a GAL4-DNA binding domain fused to the BCL6 BTB domain.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of the BCL6 inhibitor or vehicle control (e.g., DMSO).

-

Lysis and Luminescence Reading: After a 24-48 hour incubation period, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curve and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) for BCL6-Corepressor Interaction

This technique is used to determine if a BCL6 inhibitor can disrupt the interaction between BCL6 and its corepressors (e.g., SMRT) within a cellular context.

Principle: An antibody against BCL6 is used to pull down BCL6 and any interacting proteins from a cell lysate. The presence of a corepressor in the immunoprecipitated complex is then detected by Western blotting. A successful inhibitor will reduce the amount of corepressor that is co-immunoprecipitated with BCL6.

Generalized Protocol:

-

Cell Treatment and Lysis: Treat DLBCL cells (e.g., SUDHL4) with the BCL6 inhibitor or vehicle control for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-BCL6 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against BCL6 and the corepressor of interest (e.g., SMRT).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A decrease in the SMRT band in the inhibitor-treated sample indicates disruption of the interaction.

Mouse Xenograft Model for In Vivo Efficacy

This model is used to assess the anti-tumor activity of a BCL6 inhibitor in a living organism.

Generalized Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human DLBCL cells into the flank of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer the BCL6 inhibitor or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the mice for any signs of toxicity.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). Plot tumor growth curves to compare the efficacy of the treatment versus the control.

Conclusion

The inhibition of BCL6 represents a targeted and effective strategy for the treatment of BCL6-dependent malignancies. The downstream effects of BCL6 inhibitors are multifaceted, leading to the reactivation of tumor suppressor pathways, induction of cell cycle arrest and apoptosis, and the disruption of the germinal center reaction. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug developers working to advance BCL6 inhibitors into the clinic. Further research will continue to elucidate the full spectrum of BCL6's roles and the therapeutic potential of its inhibition in a wider range of diseases.

References

- 1. An orally available small molecule BCL6 inhibitor effectively suppresses diffuse large B cell lymphoma cells growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are BCL6 inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Small-Molecule BCL6 Inhibitor as an Anti-Proliferative Agent for Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Bcl6-IN-9: A Technical Guide for Researchers in Non-Hodgkin's Lymphoma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bcl6-IN-9, a potent small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor, for its application in non-Hodgkin's lymphoma (NHL) research. This document details the mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways to facilitate its use in preclinical drug development.

Introduction to BCL6 in Non-Hodgkin's Lymphoma

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation and maintenance of germinal centers (GCs), where B cells undergo proliferation and affinity maturation.[1][2][3][4] In many subtypes of non-Hodgkin's lymphoma, particularly diffuse large B-cell lymphoma (DLBCL), chromosomal translocations, mutations, or other genetic alterations lead to the constitutive expression and activity of BCL6.[5] This aberrant BCL6 activity is a key oncogenic driver, promoting lymphoma cell survival and proliferation by repressing genes involved in DNA damage response, cell cycle control, and terminal differentiation. Consequently, inhibiting the function of BCL6 has emerged as a promising therapeutic strategy for these malignancies.

This compound is a potent, cell-active inhibitor of the BCL6 protein. It functions by disrupting the critical protein-protein interaction (PPI) between the BTB domain of BCL6 and its corepressors, such as SMRT and N-CoR. This guide will focus on the technical aspects of utilizing this compound as a research tool to investigate BCL6-dependent lymphomas.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound and other representative BCL6 inhibitors. While this compound is commercially available with high reported potency, detailed peer-reviewed preclinical data for this specific compound is emerging. The data presented for comparator compounds are drawn from seminal publications in the field of BCL6 inhibitor discovery.

Table 1: In Vitro Potency of BCL6 Inhibitors

| Compound | Biochemical Assay (IC50, nM) | Cellular Assay (IC50, nM) | Reference |

| This compound | 3.9 (TR-FRET) | Not Published | Commercial Supplier Data |

| FX1 | ~100 (Biochemical) | Not Published | |

| BI-3802 (Degrader) | ≤ 3 (TR-FRET) | 20 (DC50, SU-DHL-4 cells) | |

| CCT374705 | 4.8 (TR-FRET) | 22 (NanoBRET) | |

| WK692 | 324 (KD, SPR) | Not Published |

Table 2: Antiproliferative Activity of a Representative BCL6 Inhibitor (CCT374705) in DLBCL Cell Lines

| Cell Line | Subtype | GI50 (nM) |

| OCI-Ly1 | GCB-DLBCL | 38.5 |

| Karpas 422 | GCB-DLBCL | 14.9 |

| HT | GCB-DLBCL | 545 |

| SU-DHL-4 | GCB-DLBCL | 1380 |

| OCI-Ly3 | ABC-DLBCL | 1850 |

Data for CCT374705 from Pierrat et al., 2022.

Mechanism of Action and Signaling Pathway

This compound inhibits the transcriptional repressor function of BCL6. It achieves this by binding to a shallow groove on the surface of the BCL6 BTB domain, a site critical for the recruitment of corepressor proteins like SMRT and N-CoR. By occupying this site, this compound competitively inhibits the formation of the BCL6 transcriptional repression complex. This leads to the de-repression of BCL6 target genes, including those involved in tumor suppression (e.g., TP53), DNA damage sensing (e.g., ATR), and cell cycle regulation (e.g., CDKN1A). The reactivation of these pathways ultimately results in cell cycle arrest and apoptosis in BCL6-dependent lymphoma cells.

Caption: BCL6 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in non-Hodgkin's lymphoma research. These protocols are based on established methods from the literature.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the ability of an inhibitor to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide.

Materials:

-

Recombinant human BCL6 BTB domain (GST-tagged)

-

Biotinylated SMRT or BCOR corepressor peptide

-

Terbium-conjugated anti-GST antibody (donor)

-

Streptavidin-conjugated d2 (acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the BCL6 BTB domain and the biotinylated corepressor peptide to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add the terbium-conjugated anti-GST antibody and streptavidin-d2 to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on a TR-FRET reader, measuring the emission at 620 nm (terbium) and 665 nm (d2) after excitation at 340 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for the BCL6 TR-FRET biochemical assay.

NanoBRET™ Cellular Assay

This live-cell assay quantifies the target engagement of this compound by measuring the disruption of the BCL6-SMRT interaction within the cell.

Materials:

-

HEK293T cells

-

Plasmids encoding NanoLuc®-BCL6 and HaloTag®-SMRT fusion proteins

-

Transfection reagent (e.g., Lipofectamine®)

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Luciferase Assay Substrate

-

White, 96-well assay plates

-

Luminescence plate reader with BRET filters

Procedure:

-

Co-transfect HEK293T cells with the NanoLuc®-BCL6 and HaloTag®-SMRT plasmids.

-

After 24 hours, harvest and resuspend the cells in Opti-MEM™.

-

Plate the cells in a 96-well plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the wells and incubate for 2-4 hours at 37°C.

-

Add serial dilutions of this compound or vehicle control to the wells and incubate for a further 2 hours.

-

Add the Nano-Glo® Luciferase Assay Substrate to all wells.

-

Read the plate immediately on a luminescence reader, measuring donor emission (460 nm) and acceptor emission (618 nm).

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and determine the IC50 value.

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model using a DLBCL cell line to evaluate the in vivo efficacy of this compound.

Materials:

-

BCL6-dependent DLBCL cell line (e.g., OCI-Ly1, SU-DHL-4)

-

Immunocompromised mice (e.g., SCID or NSG)

-

Matrigel®

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest DLBCL cells and resuspend them in a 1:1 mixture of PBS and Matrigel®.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule.

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Caption: Workflow for a DLBCL xenograft model to assess in vivo efficacy.

Conclusion

This compound is a valuable research tool for investigating the role of BCL6 in non-Hodgkin's lymphoma. Its high potency and ability to disrupt the BCL6-corepressor interaction make it an excellent probe for elucidating the downstream consequences of BCL6 inhibition in lymphoma cells. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their preclinical studies, contributing to the development of novel therapeutic strategies for BCL6-driven malignancies. As with any potent inhibitor, careful dose-response studies and appropriate controls are essential for robust and reproducible results. Further peer-reviewed publications are anticipated to provide a more comprehensive preclinical data package for this compound.

References

- 1. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. B Cell Lymphoma 6 (BCL6): A Conserved Regulator of Immunity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Small Molecule Inhibitors of Bcl6 in Germinal Center B-Cell Biology: An In-depth Technical Guide

Disclaimer: The specific compound "Bcl6-IN-9" was not identified in publicly available scientific literature. This guide will therefore focus on a well-characterized, representative Bcl6 inhibitor, FX1 , to provide an in-depth overview of the role of potent and selective Bcl6 inhibitors in the context of germinal center (GC) B-cell biology. The principles, experimental approaches, and biological effects detailed herein are broadly applicable to other small molecule inhibitors targeting the same protein-protein interaction.

Introduction: Bcl6 as a Master Regulator and Therapeutic Target

B-cell lymphoma 6 (Bcl6) is a transcriptional repressor that plays a pivotal role in the formation and maintenance of germinal centers, the transient microstructures within secondary lymphoid organs where B-cells undergo affinity maturation and class-switch recombination.[1][2] Bcl6 exerts its function by recruiting corepressor complexes, such as SMRT, NCOR, and BCOR, to its BTB/POZ domain, leading to the transcriptional silencing of genes that regulate cell cycle, DNA damage response, and differentiation.[3][4] Dysregulation of Bcl6 expression is a hallmark of several B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[5] Small molecule inhibitors designed to disrupt the interaction between Bcl6 and its corepressors offer a promising strategy for the treatment of these malignancies and serve as valuable tools to dissect the intricate biology of germinal center B-cells.

Mechanism of Action of Bcl6 Inhibitors

Small molecule inhibitors like FX1 are designed to bind to a specific groove on the BTB domain of Bcl6, the same site utilized by corepressor proteins. By occupying this lateral groove, these inhibitors competitively block the recruitment of corepressors, thereby preventing the formation of the transcriptional repression complex. This leads to the reactivation of Bcl6 target genes, ultimately resulting in the inhibition of proliferation and induction of apoptosis in Bcl6-dependent cells.

Caption: Mechanism of action of a Bcl6 inhibitor.

Quantitative Data on Bcl6 Inhibitors

The following tables summarize key quantitative data for representative Bcl6 inhibitors, providing insights into their biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical Potency of Bcl6 Inhibitors

| Compound | Assay Type | Target Interaction | IC50 / Kd | Reference |

| FX1 | Luciferase Reporter Assay | Bcl6 BTB Domain Repression | ~35 µM (IC50) | |

| 79-6 | In vitro co-IP | Bcl6-SMRT Interaction | ~200 µM (IC50) | |

| WK692 | HTRF Assay | Bcl6-SMRT Interaction | 19.7 nM (IC50) | |

| WK692 | Surface Plasmon Resonance | Binding to Bcl6 BTB | 0.324 µM (Kd) | |

| CCT374705 | NanoBRET Assay | Cellular Bcl6 Engagement | < 20 nM (Cellular IC50) |

Table 2: Cellular Activity of Bcl6 Inhibitors in DLBCL Cell Lines

| Compound | Cell Line | Assay Type | Endpoint | GI50 | Reference |

| FX1 | BCL6-dependent DLBCL | Resazurin Reduction | Growth Inhibition | ~36 µM | |

| FX1 | BCL6-independent DLBCL | Resazurin Reduction | Growth Inhibition | > 125 µM | |

| 79-6 | BCL6-dependent DLBCL | Not specified | Growth Inhibition | Lower than BCL6-independent | |

| RI-BPI | BCR-type DLBCL | Not specified | Growth Inhibition | Potent |

Table 3: In Vivo Efficacy of a Bcl6 Inhibitor

| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |

| CCT374705 | SCID Mice | Karpas 422 Xenograft | 50 mg/kg PO BID for 35 days | Moderate slowing of tumor growth (T/C = 0.55) | |

| 79-6 | Xenograft Mice | OCI-Ly7 and SU-DHL6 | Not specified | Potent suppression of DLBCL tumors |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize Bcl6 inhibitors.

Luciferase Reporter Assay for Bcl6 Repressor Activity

This assay is used to determine if a compound can inhibit the transcriptional repression mediated by the Bcl6 BTB domain.

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 binding sites (e.g., (GAL4)5TK-Luc).

-

An expression plasmid for a fusion protein of the GAL4 DNA-binding domain (DBD) and the Bcl6 BTB domain (GAL4-DBD-Bcl6-BTB).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Procedure:

-

Cells are co-transfected with the reporter, expression, and control plasmids.

-

After transfection, cells are treated with various concentrations of the test compound or vehicle control (e.g., DMSO).

-

Following an incubation period (e.g., 24-48 hours), cells are lysed.

-

Luciferase activity (Firefly and Renilla) is measured using a luminometer.

-

-

Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated. The percentage of inhibition of Bcl6-mediated repression is determined by comparing the luciferase activity in compound-treated cells to that in vehicle-treated cells. IC50 values are calculated from the dose-response curves.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if a Bcl6 inhibitor can disrupt the recruitment of corepressors to Bcl6 target genes in cells.

-

Cell Line: DLBCL cell lines (e.g., OCI-Ly1) are used.

-

Treatment: Cells are treated with the Bcl6 inhibitor (e.g., 50 µM FX1 for 30 minutes) or vehicle control.

-

Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for Bcl6, a corepressor (e.g., SMRT, BCOR), or a negative control (e.g., IgG).

-

DNA Purification: The immunoprecipitated protein-DNA complexes are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for known Bcl6 binding sites on target genes (e.g., CDKN1A, CXCR4).

-

Data Analysis: The amount of immunoprecipitated DNA is quantified and normalized to the input chromatin. A reduction in the amount of corepressor-bound DNA at Bcl6 target sites in inhibitor-treated cells indicates disruption of the complex.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding affinity (Kd) of a small molecule inhibitor to its protein target in real-time.

-

Instrumentation: A Biacore instrument or similar.

-

Protein Immobilization: Recombinant Bcl6 BTB domain is immobilized on a sensor chip.

-

Analyte Injection: The Bcl6 inhibitor (analyte) is flowed over the sensor chip at various concentrations.

-

Detection: The binding of the inhibitor to the immobilized Bcl6 protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

-

Data Analysis: The binding data (association and dissociation rates) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (Kd).

Caption: A typical experimental workflow for identifying and characterizing a Bcl6 inhibitor.

Signaling Pathways and Cellular Effects

Inhibition of Bcl6 function with small molecules like FX1 leads to the reactivation of a network of target genes, impacting multiple signaling pathways crucial for germinal center B-cell biology.

Key Signaling Pathways Modulated by Bcl6 Inhibition

-

Cell Cycle Control: Bcl6 represses key cell cycle inhibitors like CDKN1A (p21). Inhibition of Bcl6 leads to the upregulation of p21, resulting in G1 cell cycle arrest.

-

DNA Damage Response: Bcl6 dampens the DNA damage response by repressing genes such as ATR and TP53 (p53). Bcl6 inhibitors restore the expression of these genes, sensitizing cells to DNA damage and inducing apoptosis.

-

B-cell Receptor (BCR) and CD40 Signaling: Bcl6 attenuates signaling downstream of the BCR and CD40 to maintain the GC phenotype.

-

Plasma Cell Differentiation: Bcl6 prevents premature differentiation into plasma cells by repressing the master regulator PRDM1 (Blimp-1).

Caption: Key signaling pathways downstream of Bcl6 that are modulated by its inhibition.

Conclusion

Small molecule inhibitors targeting the Bcl6-corepressor interaction are powerful tools for elucidating the complex role of Bcl6 in germinal center B-cell biology. By providing a means to acutely and specifically disrupt Bcl6 function, these compounds have confirmed the dependence of certain B-cell lymphomas on this master regulator and have illuminated the key signaling pathways under its control. The continued development and characterization of potent and selective Bcl6 inhibitors hold significant promise for advancing our understanding of humoral immunity and for the development of novel therapies for B-cell malignancies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Bcl6-IN-9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays relevant to the characterization of Bcl6-IN-9, a putative inhibitor of the B-cell lymphoma 6 (Bcl6) transcriptional repressor. The protocols detailed below are designed to enable the assessment of this compound's biochemical and cellular activity, crucial for its development as a potential therapeutic agent.

Bcl6 is a master transcriptional repressor essential for the formation of germinal centers and is implicated in the pathogenesis of certain lymphomas, such as diffuse large B-cell lymphoma (DLBCL)[1][2][3]. It exerts its function by recruiting corepressor proteins like SMRT, NCOR, and BCOR to its BTB domain, leading to the suppression of target gene transcription[4][5]. Small molecule inhibitors that disrupt this protein-protein interaction (PPI) are of significant therapeutic interest.

Data Summary of Relevant In Vitro Assays for Bcl6 Inhibitors

The following table summarizes various in vitro assays that can be employed to evaluate the efficacy and mechanism of action of Bcl6 inhibitors like this compound.

| Assay Type | Principle | Key Parameters Measured | Typical Readout | Reference |

| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures the disruption of the Bcl6-corepressor interaction by an inhibitor. A terbium-labeled anti-His antibody binds to a His-tagged Bcl6 BTB domain, and an Alexa-633 labeled corepressor peptide serves as the FRET acceptor. | IC50 | Decrease in FRET signal | |

| Fluorescence Polarization (FP) | Based on the change in polarization of fluorescently labeled corepressor peptide upon binding to the Bcl6 BTB domain. Small, unbound peptides rotate rapidly, depolarizing the light, while larger, bound peptides rotate slower, maintaining polarization. | IC50, Kd | Decrease in fluorescence polarization | |

| Nano Bioluminescence Resonance Energy Transfer (NanoBRET) | A cellular assay that measures the disruption of the interaction between full-length Bcl6 and a corepressor in a cellular context. One protein is fused to a NanoLuc luciferase (donor) and the other to a HaloTag ligand (acceptor). | Cellular IC50 | Decrease in BRET signal | |

| Thermal Shift Assay (TSA) | Detects the binding of an inhibitor to the Bcl6 BTB domain by measuring the change in the protein's melting temperature (Tm). Ligand binding typically stabilizes the protein, leading to an increase in Tm. | ΔTm | Shift in melting temperature | |

| Surface Plasmon Resonance (SPR) | A label-free method to measure the binding kinetics and affinity of an inhibitor to immobilized Bcl6. | KD, kon, koff | Change in refractive index upon binding | |

| Luciferase Reporter Assay | A cellular assay to measure the ability of an inhibitor to de-repress the transcriptional activity of Bcl6. A reporter gene (e.g., luciferase) is placed under the control of a promoter with Bcl6 binding sites. | EC50 | Increase in luciferase activity | |

| ELISA-based DNA Binding Assay | An in vitro assay to measure the ability of Bcl6 to bind to its consensus DNA sequence. Inhibitors can be tested for their ability to interfere with this binding. | IC50 | Colorimetric or fluorometric signal |

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for this compound

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to disrupt the interaction between the Bcl6 BTB domain and a corepressor peptide.

Materials:

-

Recombinant His-tagged Bcl6 BTB domain (residues 5-129)

-

Biotinylated BCOR corepressor peptide

-

Terbium (Tb)-conjugated anti-His antibody (FRET donor)

-

Streptavidin-conjugated Alexa Fluor 633 (FRET acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound (dissolved in DMSO)

-

384-well, low-volume, black microplates

-

Plate reader capable of TR-FRET measurements (e.g., PHERAstar)

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of His-tagged Bcl6 BTB domain and a 2X solution of biotinylated BCOR peptide in Assay Buffer. The final concentration of Bcl6 BTB domain is typically in the low nanomolar range (e.g., 10 nM), and the BCOR peptide concentration is at its Kd for Bcl6.

-

Prepare a 4X solution of the Tb-anti-His antibody and Streptavidin-Alexa Fluor 633 in Assay Buffer.

-

Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these solutions in Assay Buffer to create a 4X final concentration with a final DMSO concentration of 1%.

-

-

Assay Plate Preparation:

-

Add 5 µL of the 4X this compound serial dilutions or vehicle control (Assay Buffer with 1% DMSO) to the wells of the 384-well plate.

-

Add 5 µL of the 2X His-tagged Bcl6 BTB domain solution to all wells.

-

Add 5 µL of the 2X biotinylated BCOR peptide solution to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Detection:

-

Add 5 µL of the 4X detection mix (Tb-anti-His antibody and Streptavidin-Alexa Fluor 633) to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader. Excite the terbium donor at 340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission signal (665 nm) by the donor emission signal (620 nm).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Bcl6 Signaling Pathway and Inhibition

Caption: Bcl6-mediated transcriptional repression and its inhibition by this compound.

Experimental Workflow for this compound TR-FRET Assay

Caption: Workflow for the this compound TR-FRET based biochemical assay.

References

- 1. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCL6 - Wikipedia [en.wikipedia.org]

- 4. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of a Cell-Based Assay for the BCL6 Inhibitor, Bcl6-IN-9

For Research Use Only. Not for use in diagnostic procedures.

Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a critical role in the formation and maintenance of germinal centers (GCs) during the adaptive immune response.[1][2][3] As a master regulator, BCL6 controls a vast network of genes involved in cell cycle, DNA damage response, and differentiation.[4][5] Dysregulation of BCL6 expression, often due to chromosomal translocations, is a key driver in the pathogenesis of several B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL). This makes BCL6 an attractive therapeutic target for the development of novel anti-cancer agents.

Bcl6-IN-9 is a novel small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between BCL6 and its corepressors, such as SMRT and BCOR. By preventing the formation of the BCL6 transcriptional repression complex, this compound is expected to reactivate the expression of BCL6 target genes, leading to cell cycle arrest and apoptosis in BCL6-dependent cancer cells.

This application note provides detailed protocols for a suite of cell-based assays to characterize the activity and efficacy of this compound. These assays are designed to confirm target engagement, elucidate the mechanism of action, and evaluate the anti-proliferative effects of the compound in relevant cancer cell lines.

BCL6 Signaling Pathway